molecular formula C3H6O3<br>H3COCOOCH3<br>C3H6O3 B041878 Dimethyl carbonate CAS No. 616-38-6

Dimethyl carbonate

Cat. No. B041878
Key on ui cas rn: 616-38-6
M. Wt: 90.08 g/mol
InChI Key: IEJIGPNLZYLLBP-UHFFFAOYSA-N
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Patent
US06967258B2

Procedure details

The reaction of Example 1 was repeated except for using 45 g (0.5 mol) of dimethyl carbonate as a quaternizing agent in place of methyl 2-hydroxyisobutyrate. The reaction pressure was increased as the reaction proceeded and reached 3.5 MPa after 5 h as a result of the generation of carbon dioxide gas and methanol due to the decomposition of dimethyl carbonate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].OC(C)(C)C(OC)=O>CO>[C:1](=[O:4])=[O:2].[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)OC)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction of Example 1
CUSTOM
Type
CUSTOM
Details
The reaction pressure
TEMPERATURE
Type
TEMPERATURE
Details
was increased as the reaction
CUSTOM
Type
CUSTOM
Details
after 5 h
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
C(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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